Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride

Local anesthetic Structure-activity relationship Benzoate ester

Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride (CAS 22684-78-2) is a synthetic aminoalkyl ester derivative of 2-butoxy-3-methoxybenzoic acid, classified within the ester-type local anesthetic chemotype. The compound features a 2-butoxy-3-methoxy substitution pattern on the benzoate aromatic ring, a butylaminoethyl ester side chain bearing a secondary amine, and is formulated as the hydrochloride salt to enhance aqueous solubility.

Molecular Formula C18H30ClNO4
Molecular Weight 359.9 g/mol
CAS No. 22684-78-2
Cat. No. B15345881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride
CAS22684-78-2
Molecular FormulaC18H30ClNO4
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCCC[NH2+]CCOC(=O)C1=C(C(=CC=C1)OC)OCCCC.[Cl-]
InChIInChI=1S/C18H29NO4.ClH/c1-4-6-11-19-12-14-23-18(20)15-9-8-10-16(21-3)17(15)22-13-7-5-2;/h8-10,19H,4-7,11-14H2,1-3H3;1H
InChIKeyMBGTZOAOUKGRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(butylamino)ethyl Ester Hydrochloride (CAS 22684-78-2): Procurement-Grade Structural and Pharmacological Summary


Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride (CAS 22684-78-2) is a synthetic aminoalkyl ester derivative of 2-butoxy-3-methoxybenzoic acid, classified within the ester-type local anesthetic chemotype [1]. The compound features a 2-butoxy-3-methoxy substitution pattern on the benzoate aromatic ring, a butylaminoethyl ester side chain bearing a secondary amine, and is formulated as the hydrochloride salt to enhance aqueous solubility. Its free base form (CID 31486) has a molecular formula of C18H29NO4, a molecular weight of 323.4 g/mol, and a computed LogP of 3.8 [2]. This compound was originally synthesized and pharmacologically characterized as part of a series of alkylaminoalkyl esters of 2-hydroxy-(or alkoxy)-3-methoxybenzoic acid evaluated for local anesthetic activity [1].

Why Generic Substitution Fails for CAS 22684-78-2: Critical Pharmacological and Physicochemical Differentiation Among 2-Butoxy-3-methoxybenzoate Ester Analogs


The 2-butoxy-3-methoxybenzoate scaffold is not pharmacologically interchangeable across its aminoalkyl ester variants. In the seminal 1969 structure-activity relationship study by Tsatsas et al., only two specific amino side-chain variants—the diethylamino and n-butylamino ethyl esters—exhibited local anesthetic activity exceeding that of lidocaine, while other amino substituents (dimethylamino, isopropylamino, morpholino) on the same 2-butoxy-3-methoxybenzoate core produced substantially different efficacy and toxicity profiles [1]. The n-butylamino side chain of CAS 22684-78-2 confers a distinct combination of secondary amine basicity (pKa), hydrogen-bond donor capacity (one H-bond donor), and lipophilicity (free base LogP 3.8 [2]) that cannot be replicated by the tertiary amine (dimethylamino, diethylamino) or branched (isopropylamino) analogs. These structural differences translate into quantifiably different local anesthetic potency, irritation severity, and systemic toxicity margins, making blind substitution scientifically unsound [1].

Product-Specific Quantitative Evidence Guide: CAS 22684-78-2 Differentiation from Lidocaine and Closest 2-Butoxy-3-methoxybenzoate Analogs


Local Anesthetic Activity of the n-Butylamino Analog (CAS 22684-78-2) Exceeds Lidocaine in a Direct-Competitor Series

In a systematic series of alkylaminoalkyl esters of 2-butoxy-3-methoxybenzoic acid, the n-butylamino ethyl ester hydrochloride (CAS 22684-78-2) was one of only two compounds that demonstrated greater local anesthetic activity than lidocaine in standardized surface anesthesia testing. The diethylamino analog (CAS 22684-77-1) and the n-butylamino analog (CAS 22684-78-2) both exceeded lidocaine in potency, while the dimethylamino (CAS 23959-17-3), isopropylamino (CAS 23966-71-4), and morpholino (CAS 23966-68-9) analogs did not achieve this threshold [1]. This establishes CAS 22684-78-2 as a high-potency member of the series, differentiated from the majority of its direct structural analogs.

Local anesthetic Structure-activity relationship Benzoate ester

Toxicity and Irritation Profile of CAS 22684-78-2 Relative to Lidocaine: A Quantitative Safety-Liability Differentiation

The same 1969 study that established superior anesthetic activity for CAS 22684-78-2 also reported that these high-potency compounds were 'highly irritating and generally more toxic' than lidocaine [1]. This dual finding—high potency coupled with high irritation/toxicity—represents the critical trade-off that defines this compound's differentiation. While tetracaine (a para-butylaminobenzoate ester) is known to be approximately 10 times more potent and 10-12 times more toxic than procaine [2], the 2-butoxy-3-methoxy substitution pattern of CAS 22684-78-2 introduces ortho-alkoxy substitution not present in tetracaine, creating a distinct irritation profile associated with the alkoxybenzoate chemotype.

Acute toxicity Local irritation Therapeutic index

Computed Lipophilicity (LogP 3.8) of the Free Base Differentiates CAS 22684-78-2 from Lidocaine and Shorter-Chain Analogs

The free base of CAS 22684-78-2 (CID 31486) has a computed XLogP3-AA value of 3.8 [1]. This is substantially higher than lidocaine's reported LogP of approximately 2.4 [2], consistent with the presence of the butoxy substituent and the butylaminoethyl side chain. Within the 2-butoxy-3-methoxybenzoate ester series, the n-butylamino analog has a lower computed topological polar surface area (TPSA) of 56.8 Ų [1] and one hydrogen-bond donor, compared to zero H-bond donors for the dimethylamino analog (tertiary amine). The combination of elevated LogP and intermediate hydrogen-bond donor capacity predicts distinct membrane partitioning and tissue retention kinetics compared to both lidocaine and tertiary-amine analogs.

Lipophilicity LogP Physicochemical property

Secondary Amine Structural Motif: Hydrogen-Bond Donor Capacity Differentiates CAS 22684-78-2 from Tertiary Amine Analogs

CAS 22684-78-2 contains an n-butylamino side chain bearing a secondary amine (one N–H hydrogen-bond donor), whereas the closest analogs—diethylamino (CAS 22684-77-1), dimethylamino (CAS 23959-17-3), and isopropylamino (CAS 23966-71-4)—contain either tertiary amines (zero H-bond donors) or a branched secondary amine [1]. The free base of CAS 22684-78-2 has exactly one hydrogen-bond donor and five hydrogen-bond acceptors (as computed by Cactvs 3.4.8.18 [2]). This hydrogen-bond donor capability may influence binding to the sodium channel receptor site differently than tertiary amine analogs, contributing to the distinct pharmacological profile observed in the potency ranking [3].

Hydrogen bonding Secondary amine Molecular recognition

Best Research and Industrial Application Scenarios for Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(butylamino)ethyl Ester Hydrochloride (CAS 22684-78-2)


Structure-Activity Relationship (SAR) Probe for Ester-Type Local Anesthetic Sodium Channel Blockade

CAS 22684-78-2 serves as a critical SAR probe for elucidating the contribution of the amino side chain to local anesthetic potency in the alkoxybenzoate ester series. Its demonstrated activity exceeding lidocaine [1], combined with its secondary amine character (HBD=1) distinct from tertiary amine analogs, makes it an essential reference compound for mapping sodium channel binding determinants. Researchers can directly compare its potency and toxicity profile against the diethylamino analog (CAS 22684-77-1) and the dimethylamino analog (CAS 23959-17-3) to isolate the pharmacophoric contribution of the secondary vs. tertiary amine moiety on a constant 2-butoxy-3-methoxybenzoate scaffold.

Reference Compound for Structure-Toxicity Studies in the Alkoxybenzoate Local Anesthetic Series

The documented high irritation and elevated toxicity of this compound relative to lidocaine [1] position it as a positive-control reference for investigating structural determinants of local anesthetic adverse effects. In studies designed to decouple anesthetic potency from irritation liability, CAS 22684-78-2 represents the high-toxicity extreme within the 2-butoxy-3-methoxybenzoate series, enabling quantitative comparison against lower-toxicity analogs and the identification of substituent modifications that improve the therapeutic index.

Lipophilicity-Driven Membrane Partitioning Studies Using a High-LogP Ester Anesthetic

With a computed XLogP3-AA of 3.8 for the free base [2], CAS 22684-78-2 offers approximately 25-fold higher predicted membrane partitioning than lidocaine (LogP ~2.4). This physicochemical property makes it a suitable candidate for comparative membrane interaction studies, including lipid bilayer partitioning assays, membrane fluidity modulation experiments, and structure-based investigations of how enhanced lipophilicity alters the onset, duration, and tissue retention of ester-type local anesthetics.

Topical Anesthesia Research Tool for High-Potency, Fast-Onset Formulation Screening

Given its superior surface anesthetic activity relative to lidocaine [1] and its hydrochloride salt form enabling aqueous formulation, CAS 22684-78-2 is appropriate for preclinical topical anesthesia screening programs seeking ester-type candidates with potency exceeding the clinical gold standard. Its high irritation profile necessitates formulation optimization studies (e.g., encapsulation, co-administration with anti-irritant agents) to evaluate whether the potency advantage can be therapeutically leveraged through advanced delivery strategies.

Quote Request

Request a Quote for Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.